molecular formula C18H28N2O2 B14544098 7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol CAS No. 61755-58-6

7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol

Cat. No.: B14544098
CAS No.: 61755-58-6
M. Wt: 304.4 g/mol
InChI Key: UHSWLEAJZSSTTO-UHFFFAOYSA-N
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Description

7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol is a chemical compound characterized by its unique structure, which includes an indole moiety linked to a heptane chain with amino and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Mannich reaction, where an indole reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol functional group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary or secondary amines.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s indole moiety is of interest in biochemical studies, particularly in the context of neurotransmitter analogs.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares the indole structure and is a precursor to several neurotransmitters.

    Serotonin: A neurotransmitter with an indole moiety, involved in regulating mood and behavior.

    Melatonin: Another indole derivative, involved in regulating sleep-wake cycles.

Uniqueness

7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and diol groups, along with the indole moiety, allows for diverse applications and interactions that are not possible with simpler indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61755-58-6

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

7-[2-(1H-indol-3-yl)ethylamino]-2-methylheptane-2,3-diol

InChI

InChI=1S/C18H28N2O2/c1-18(2,22)17(21)9-5-6-11-19-12-10-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,17,19-22H,5-6,9-12H2,1-2H3

InChI Key

UHSWLEAJZSSTTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CCCCNCCC1=CNC2=CC=CC=C21)O)O

Origin of Product

United States

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